![molecular formula C11H19N3 B6432089 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine CAS No. 2283504-06-1](/img/structure/B6432089.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methylpiperidine (or 1-DMPMP) is a heterocyclic molecule composed of a piperidine ring and a 1,3-dimethyl-1H-pyrazol-4-ylmethyl group. It is a colorless, crystalline solid with a melting point of 75-76 °C. This compound has been studied extensively due to its versatile range of applications in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
1-DMPMP has been studied extensively due to its versatile range of applications in the pharmaceutical and agrochemical industries. It has been used as a chiral synthon in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the antifungal agent voriconazole. It has also been used as a starting material for the synthesis of various other heterocyclic compounds, such as 1,3-dimethyl-1H-pyrazol-4-ylmethylpyrrolidine and 1,3-dimethyl-1H-pyrazol-4-ylmethylthiazolidine.
Mécanisme D'action
1-DMPMP is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 1-DMPMP is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
1-DMPMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of prostaglandins, which are hormones that play a role in inflammation and pain. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In vivo studies have shown that 1-DMPMP can reduce inflammation and pain in animals, as well as reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-DMPMP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily monitored. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not as stable as some other compounds, and its effects can vary depending on the conditions of the experiment.
Orientations Futures
1-DMPMP has many potential future applications in the pharmaceutical and agrochemical industries. It could be used to develop new drugs and agrochemicals with improved efficacy and safety profiles. It could also be used to develop new drug delivery systems, such as nanoparticles, which could improve the bioavailability of drugs. Additionally, 1-DMPMP could be used to develop new methods of drug synthesis, such as using biocatalysts or enzymes, which could reduce the cost and time required for drug synthesis. Finally, 1-DMPMP could be used to develop new methods of drug delivery, such as transdermal patches or inhalers, which could improve the convenience and effectiveness of drug delivery.
Méthodes De Synthèse
1-DMPMP can be synthesized using a variety of methods. The most common method involves the reaction of 1,3-dimethyl-1H-pyrazol-4-ylmethyl chloride and piperidine hydrochloride in an aqueous medium. The reaction is then quenched with aqueous sodium hydroxide. This method produces a yield of approximately 95%.
Propriétés
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10-11(8-13(2)12-10)9-14-6-4-3-5-7-14/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPFIRPTXPZNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

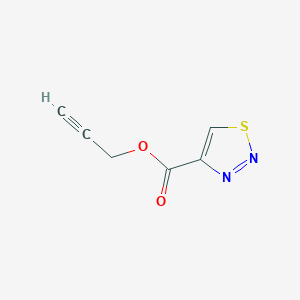
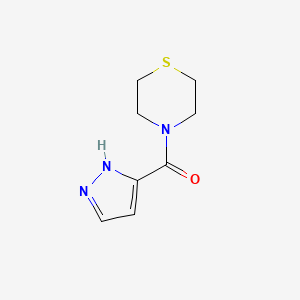
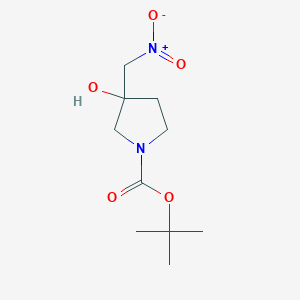
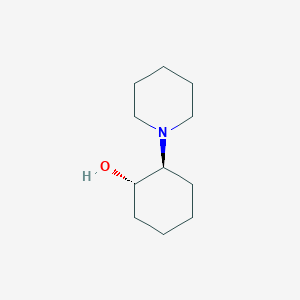

![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![3-methoxy-1-[(thiophen-3-yl)methyl]piperidine](/img/structure/B6432076.png)
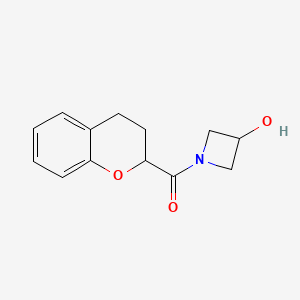
![4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B6432095.png)
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432123.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)
![8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432131.png)